molecular formula C21H27FN2O4 B6130012 methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate

methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate

Cat. No. B6130012
M. Wt: 390.4 g/mol
InChI Key: SAIWUGQAIPAPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. 5]dec-2-yl]-5-oxopentanoate.

Mechanism of Action

The mechanism of action of Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate is not fully understood. However, studies have shown that this compound acts as a dopamine D2 receptor antagonist. The dopamine D2 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. By blocking this receptor, Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate can modulate dopamine signaling and potentially treat neurological disorders.
Biochemical and Physiological Effects:
Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new painkillers. Additionally, this compound has been shown to have a high affinity for the dopamine D2 receptor, which is a target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate in lab experiments is its potential as a drug candidate. Its high affinity for the dopamine D2 receptor and its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of this compound is complex and requires expensive reagents, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research of Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate. One direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, the synthesis of this compound can be optimized to reduce the cost and increase the yield, which can facilitate its use in lab experiments.

Synthesis Methods

Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate can be synthesized using various methods. One of the most common methods is the reaction of 2,7-diazaspiro[4.5]decane with 2-fluorobenzaldehyde followed by the addition of methyl 5-oxopentanoate. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid, and the product is purified using column chromatography.

Scientific Research Applications

Methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a target for the treatment of these disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new painkillers.

properties

IUPAC Name

methyl 5-[7-[(2-fluorophenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O4/c1-28-19(26)9-4-8-18(25)24-13-11-21(15-24)10-5-12-23(20(21)27)14-16-6-2-3-7-17(16)22/h2-3,6-7H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIWUGQAIPAPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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